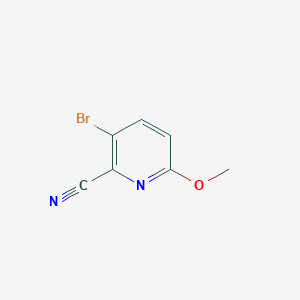

3-Bromo-6-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGRHOJWSDHVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704721 | |

| Record name | 3-Bromo-6-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186637-43-3 | |

| Record name | 3-Bromo-6-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-methoxypicolinonitrile

This guide provides a comprehensive technical overview of 3-Bromo-6-methoxypicolinonitrile, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind its utility in modern organic synthesis.

Introduction and Strategic Importance

This compound, also known as 3-bromo-6-methoxy-2-pyridinecarbonitrile, is a strategically important intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a nitrile group, offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile and the pyridine nitrogen, combined with the specific placement of the bromo and methoxy groups, creates a unique electronic landscape that dictates its reactivity and makes it a valuable scaffold for building more complex molecules, particularly in the synthesis of kinase inhibitors.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in synthesis. These properties dictate reaction conditions, purification strategies, and structural confirmation.

Physical Properties

While extensive experimental data on the physical properties of this compound is not widely published, information from commercial suppliers and predictive models provides a working profile.

| Property | Value | Source |

| CAS Number | 1186637-43-3 | [3][4][5] |

| Molecular Formula | C₇H₅BrN₂O | [1][4][6] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | Solid (typical) | |

| Purity | ≥95% - 98% (commercial grades) | [3][4] |

| Storage | Store in a cool, dry place, sealed. | [3] |

| Predicted XlogP | 1.9 | [6] |

Note: Melting point and boiling point data are not consistently available in public literature. Researchers should perform their own characterization.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR provides precise information about the electronic environment of the hydrogen atoms on the pyridine ring and the methoxy group. A key synthesis patent provides the following experimental data.[2]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.73 (d, J=8.8 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H), 4.02 (s, 3H).[2]

-

Interpretation:

-

The two doublets at 7.73 and 6.94 ppm correspond to the two aromatic protons on the pyridine ring. Their coupling constant (J=8.8 Hz) is characteristic of ortho-coupling, confirming their adjacent positions.

-

The singlet at 4.02 ppm integrates to three protons and is indicative of the methoxy (-OCH₃) group.

-

¹³C NMR, Infrared (IR), and Mass Spectrometry (MS): While specific, verified experimental spectra for ¹³C NMR and IR are not readily available in peer-reviewed literature, the expected signals can be predicted based on the structure. Mass spectrometry data confirms the molecular weight.

-

Mass Spectrometry (Predicted):

-

[M+H]⁺: 212.96581 m/z

-

[M+Na]⁺: 234.94775 m/z

-

The presence of a bromine atom would be evident from the characteristic M/M+2 isotopic pattern (approx. 1:1 ratio).[6]

-

-

Infrared Spectroscopy (Expected Absorptions):

-

~2230 cm⁻¹ for the C≡N (nitrile) stretch.

-

~1600-1450 cm⁻¹ for the C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1000 cm⁻¹ for the C-O (ether) stretch.

-

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reagents and conditions to achieve regioselectivity. A key route is detailed in patent literature, starting from 2,6-dichloro-3-nitropyridine.[2]

Key Synthetic Protocol

The following protocol is an adapted summary of a patented synthetic route, highlighting the chemical transformations and the rationale behind them.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

-

Selective Methoxylation: 2,6-Dichloro-3-nitropyridine is treated with sodium methoxide in methanol. The C6 position is more activated towards nucleophilic aromatic substitution (SₙAr) than the C2 position due to the electronic influence of the adjacent nitro group, leading to the preferential formation of 2-chloro-6-methoxy-3-nitropyridine.[2]

-

Nitro Group Reduction: The nitro group of 2-chloro-6-methoxy-3-nitropyridine is reduced to an amine. A common and effective method is using iron powder in the presence of an acidic catalyst like ammonium chloride in a solvent such as ethanol/water. This chemoselective reduction leaves the chloro and methoxy groups intact.[2]

-

Sandmeyer-type Bromination: The resulting 5-amino-2-chloro-6-methoxypyridine is converted to the corresponding bromo derivative. This is achieved via diazotization of the amino group using a nitrite source (e.g., tert-butyl nitrite) followed by reaction with a bromide source, such as copper(II) bromide.[2]

-

Palladium-Catalyzed Cyanation: The final step involves the conversion of the chloro group at the 2-position to a nitrile. This is typically accomplished through a palladium-catalyzed cross-coupling reaction using a cyanide source like zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., dppf).[2]

Chemical Reactivity and Synthetic Utility

The functionality of this compound makes it a versatile substrate for constructing complex heterocyclic systems. Its reactivity is centered around the bromine atom at C3 and the nitrile group at C2.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7][8]

Conceptual Suzuki Coupling Workflow:

Caption: General scheme for Suzuki coupling of the title compound.

Mechanistic Considerations: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[9] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific coupling partners.[10] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position, which is a common strategy in drug discovery to probe structure-activity relationships (SAR).

Nucleophilic Substitution and Cyclization Reactions

The pyridine ring, activated by the electron-withdrawing nitrile group, can participate in nucleophilic substitution reactions. More significantly, the nitrile and bromo groups are strategically positioned to act as precursors for the synthesis of fused heterocyclic systems.

Application in Pyrido[2,3-b]pyrazine Synthesis: A primary application of this compound is in the synthesis of pyrido[2,3-b]pyrazine derivatives, which are potent kinase inhibitors.[2]

Experimental Protocol: Synthesis of a Pyrido[2,3-b]pyrazin-7(8H)-one Intermediate

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equiv.) and a primary amine (e.g., 2-amino-2-methyl-1-propanol, ~1.2 equiv.) in a polar aprotic solvent like DMAc.[2]

-

Base and Catalyst: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, ~2.0 equiv.) and a palladium catalyst system, for example, Pd₂(dba)₃ with a ligand like Xantphos.[2]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C. The reaction progress is monitored by HPLC or TLC.[2]

-

Workup and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality of the Reaction: This transformation is a tandem reaction. It begins with a Buchwald-Hartwig-type amination where the primary amine displaces the bromine atom. The resulting intermediate then undergoes an intramolecular cyclization, where the amine attacks the nitrile carbon, leading to the formation of the fused pyrazine ring. This efficient one-pot process rapidly builds molecular complexity.

Applications in Drug Discovery

Heterocyclic compounds are foundational to medicinal chemistry. This compound serves as a crucial intermediate for synthesizing compounds that target key biological pathways, particularly in oncology.

Kinase Inhibitors: The pyrido[2,3-b]pyrazine core synthesized from this intermediate is a known "hinge-binding" motif for many protein kinases.[2] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. By using this compound, medicinal chemists can readily synthesize libraries of substituted pyrido[2,3-b]pyrazines to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets.[2]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions:

-

Work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Avoid contact with skin and eyes and avoid inhalation of dust or vapors.[1]

-

Wash hands thoroughly after handling.

-

Dispose of waste according to institutional and local regulations.[1]

-

Conclusion

This compound is a high-value building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C3-bromo position and its utility in forming fused heterocyclic systems like pyrido[2,3-b]pyrazines, makes it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a foundation for its effective application in the laboratory.

References

-

Thoreauchem. This compound-1186637-43-3. [Link]

-

abcr Gute Chemie. AB439604 | CAS 1186637-43-3. [Link]

-

Alchimica. This compound (1 x 100 mg). [Link]

-

BIOFOUNT. This compound. [Link]

-

PubChemLite. This compound (C7H5BrN2O). [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. [Link]

- Allen, J. G., et al. (2008). Preparation of pyrido[2,3-b]pyrazines as protein kinase inhibitors.

-

YouTube. Suzuki Coupling Mechanism. [Link]

-

PubChem. 3-Bromo-6-methylpyridine-2-carbonitrile. [Link]

-

PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]

-

Chem-Space. 3-bromo-6-methoxy-4-pyridylboronic acid. [Link]

-

PubChem. 3-Bromo-6-methoxyquinoline. [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

-

PubChem. 3-Bromo-6-methoxypyridazine. [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

Sources

- 1. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 8. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Bromo-6-methoxypicolinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-methoxypicolinonitrile, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, and critically, outlines a proposed synthetic pathway with a detailed experimental protocol. Furthermore, this guide presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) to aid in the characterization of this compound, alongside a discussion of its potential applications in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Substituted Picolinonitriles

Substituted pyridine scaffolds are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This compound emerges as a valuable intermediate, offering multiple points for chemical diversification. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The methoxy group can influence solubility and metabolic stability, while the nitrile moiety can act as a hydrogen bond acceptor or be further transformed into other functional groups. This unique combination of functionalities makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is essential for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 1186637-43-3 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O | [1][2] |

| Molecular Weight | 213.03 g/mol | [1][2] |

| IUPAC Name | 3-bromo-6-methoxypyridine-2-carbonitrile | [3] |

| SMILES | COC1=NC(=C(C=C1)Br)C#N | [3] |

| Predicted XlogP | 1.9 | [3] |

| Appearance | Solid (predicted) | |

| Storage | Store in a cool, dry place. Keep container tightly sealed. | [1] |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Rationale Behind the Proposed Synthesis

This proposed pathway leverages well-established and reliable transformations in heterocyclic chemistry:

-

Step 1: Directed Ortho-Metalation and Cyanation: Starting from the commercially available 2-Amino-6-methoxypyridine, a directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) would selectively deprotonate the C3 position due to the directing effect of the amino group. Quenching the resulting lithiated species with a cyanating agent such as cyanogen bromide would introduce the nitrile group at the desired position.

-

Step 2: Sandmeyer Reaction: The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amine to a bromide.[2][4][5][6] The amino group of the synthesized 3-Amino-6-methoxypicolinonitrile would first be converted to a diazonium salt using sodium nitrite in the presence of hydrobromic acid. Subsequent treatment with a copper(I) bromide catalyst would then displace the diazonium group with a bromine atom to yield the final product.[2][4][5][6]

Detailed Experimental Protocol (Proposed)

It is imperative to note that the following protocol is a proposition and has not been experimentally validated based on the available search results. Standard laboratory safety precautions should be strictly followed.

Step 1: Synthesis of 3-Amino-6-methoxypicolinonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Formation of LDA: To the cooled THF, add n-butyllithium (2.1 equivalents) dropwise, followed by the slow addition of diisopropylamine (2.2 equivalents). Stir the solution at -78 °C for 30 minutes.

-

Deprotonation: Dissolve 2-Amino-6-methoxypyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Cyanation: Dissolve cyanogen bromide (1.5 equivalents) in anhydrous THF and add it slowly to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve the 3-Amino-6-methoxypicolinonitrile (1.0 equivalent) from Step 1 in a solution of hydrobromic acid (48%). Cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid and cool to 0-5 °C. Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following are predicted spectra based on the analysis of structurally similar compounds. These predictions can serve as a guide for the characterization of the synthesized material.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 1H | H-4 |

| ~7.0-7.2 | Doublet | 1H | H-5 |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

Rationale for Prediction: The proton at the C4 position is expected to be downfield due to the anisotropic effect of the adjacent nitrile group and the deshielding effect of the bromine atom. The proton at the C5 position will be further upfield. The methoxy protons will appear as a singlet in the typical range for such groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C6 (-OCH₃) |

| ~145-150 | C4 |

| ~130-135 | C2 (-CN) |

| ~120-125 | C5 |

| ~115-120 | -CN |

| ~110-115 | C3 (-Br) |

| ~55-60 | -OCH₃ |

Rationale for Prediction: The carbon attached to the oxygen of the methoxy group (C6) will be the most downfield. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The nitrile carbon will have a characteristic chemical shift, and the methoxy carbon will be the most upfield.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220-2240 | Strong, Sharp | C≡N stretch |

| ~1550-1600 | Medium-Strong | C=C/C=N stretching (aromatic ring) |

| ~1250-1300 | Strong | C-O-C asymmetric stretch (methoxy) |

| ~1000-1050 | Medium | C-O-C symmetric stretch (methoxy) |

| ~700-800 | Medium | C-Br stretch |

Rationale for Prediction: The most prominent feature will be the strong, sharp peak for the nitrile stretch. The aromatic ring vibrations and the C-O stretches of the methoxy group will also be clearly identifiable.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable precursor for the synthesis of a variety of bioactive molecules, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyridine and cyanopyridine moieties are well-represented in known kinase inhibitors.[7][8][9] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The bromine atom at the 3-position is a key functional group for introducing diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the exploration of the chemical space in the solvent-exposed region of the kinase active site, which can lead to improved potency and selectivity.

Caption: Diversification of the this compound scaffold.

Potential Targets and Therapeutic Areas

Given the prevalence of the pyridine scaffold in kinase inhibitors, compounds derived from this compound could potentially target a wide range of kinases implicated in diseases such as:

-

Oncology: Targeting kinases like EGFR, VEGFR, and various cyclin-dependent kinases (CDKs) is a cornerstone of modern cancer therapy.[1][10]

-

Inflammatory Diseases: Kinases such as p38 MAP kinase are involved in inflammatory signaling pathways.[1]

-

Neurological Disorders: Dysregulation of kinase activity has been linked to various neurodegenerative diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial for ensuring laboratory safety.

-

Hazard Identification: While specific toxicity data is limited, related brominated pyridines are classified as harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its versatile functionalities, particularly the synthetically tractable bromine atom, provide a gateway to a diverse range of complex molecules. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed chemical intermediates will undoubtedly increase, making this compound a valuable tool in the arsenal of the modern medicinal chemist.

References

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5BrN2O). Retrieved from [Link]

-

MDPI. (2023, October 26). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Retrieved from [Link]

-

PubMed. (2004, August). Kinase inhibitors translate lab discoveries into exciting new cures for cancers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity | MDPI [mdpi.com]

- 10. Kinase inhibitors translate lab discoveries into exciting new cures for cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-6-methoxypicolinonitrile

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 3-Bromo-6-methoxypicolinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of this molecule, offering both theoretical insights and practical, field-proven protocols.

Foreword: The Strategic Importance of Substituted Picolinonitriles

Substituted picolinonitriles are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The pyridine core, a ubiquitous scaffold in numerous pharmaceuticals, coupled with the reactive cyano group, provides a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of bromo and methoxy substituents on the picolinonitrile framework, as in the case of this compound, offers a unique combination of electronic and steric properties, making it a valuable intermediate for further chemical exploration.

Part 1: Core Chemical Attributes and Data

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1186637-43-3 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O | [3] |

| Molecular Weight | 213.03 g/mol | [1] |

| IUPAC Name | 3-bromo-6-methoxypyridine-2-carbonitrile | [3] |

| SMILES | COC1=NC(=C(C=C1)Br)C#N | [3] |

| InChI Key | QDGRHOJWSDHVSS-UHFFFAOYSA-N | [3] |

Part 2: Retrosynthetic Analysis and Proposed Synthetic Strategies

Strategy A: Late-Stage Cyanation via Sandmeyer Reaction

This approach prioritizes the early introduction of the bromo and methoxy functionalities, with the crucial cyano group being installed in the final step. The key disconnection is the C-CN bond, pointing to a Sandmeyer reaction on an appropriate amino-pyridine precursor.

Caption: Retrosynthetic analysis for Strategy A.

Strategy B: Early Introduction of the Cyano Group and Late-Stage Bromination

In this alternative strategy, the picolinonitrile scaffold is constructed first, followed by the introduction of the bromo substituent. This approach may offer advantages in terms of directing group effects during the bromination step.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 2-Amino-6-methoxypyridine

Causality: The initial step involves a nucleophilic aromatic substitution to replace the chloro group with a methoxy group. This is a standard transformation for activated halopyridines.

Protocol:

-

To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol), add 2-amino-6-chloropyridine.

-

The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-amino-6-methoxypyridine.

Step 2: Synthesis of 2-Amino-3-bromo-6-methoxypyridine

Causality: The amino group in 2-amino-6-methoxypyridine is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, bromination is expected to occur at the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is crucial to favor mono-bromination at the 3-position.

Protocol:

-

Dissolve 2-amino-6-methoxypyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in the same solvent dropwise with vigorous stirring.

-

The reaction is monitored closely to prevent over-bromination.

-

Upon completion, the reaction is quenched with a solution of sodium thiosulfate.

-

The mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate 2-amino-3-bromo-6-methoxypyridine.

Step 3 & 4: Synthesis of this compound via Sandmeyer Reaction

Causality: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile. The reaction proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide as a catalyst. [4][5][6] Protocol:

-

Diazotization:

-

Suspend 2-amino-3-bromo-6-methoxypyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion (evolution of nitrogen gas will be observed).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

-

Part 4: Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of various biologically active molecules. The bromo substituent serves as a versatile handle for a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. [7]The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration. The methoxypyridine core is a common feature in many CNS-active and oncology drugs.

References

Sources

- 1. 1186637-43-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | 1186637-43-3 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

Physical and chemical properties of 3-Bromo-6-methoxypicolinonitrile

The second round of searches yielded some valuable information. I found a supplier, Ambeed, that lists the IUPAC name as 3-bromo-6-methoxy-2-pyridinecarbonitrile and provides a link to a Material Safety Data Sheet (MSDS) which contains hazard and precautionary statements. PubChemLite provides the SMILES string, InChI key, and predicted mass spectrometry data. Another supplier, BioFOUNT, gives storage conditions. However, I am still missing concrete, experimentally determined physical properties such as melting point, boiling point, and solubility. Detailed spectral data (NMR, IR) and a specific synthesis protocol are also still lacking. The information on chemical reactivity is very general. To build the in-depth guide, I need to focus on finding these specific experimental details.I have gathered some crucial information in the last step. I found a synthesis protocol for a related compound, 3-bromo-5-methoxypyridine, which could serve as a basis for proposing a synthesis for the target molecule. I also found information about the reactivity of similar bromo-methoxypyridine derivatives, particularly their utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. PubChemLite provided predicted mass spectrometry data. However, I am still missing experimentally verified physical properties like melting and boiling points, and solubility data for 3-Bromo-6-methoxypicolinonitrile. Crucially, I have not yet found any experimental spectral data (NMR, IR, MS) specifically for the target compound. To create a comprehensive technical guide, obtaining these experimental details is essential. I will therefore refine my search to focus on finding experimental data and a specific synthesis protocol for this compound.I have made some progress in gathering information. I found a synthesis protocol for 2-methoxypyridine-3-carbonitriles which could be adapted for the synthesis of the target molecule. Additionally, I found a synthesis for a related compound, 6-bromo-2-methoxypyridin-3-amine, which provides some insight into the reactivity of similar scaffolds. PubChemLite has provided predicted mass spectrometry data. However, I am still lacking crucial experimental data for this compound itself. Specifically, I have not found any experimentally determined physical properties (melting point, boiling point, solubility) or spectral data (NMR, IR, MS). Without this information, the technical guide will be incomplete and lack the required scientific integrity. Therefore, the next steps must focus on finding this specific experimental data. I will continue to search for papers or patents that describe the synthesis and characterization of this compound, as these are the most likely sources for the missing experimental details. I will also broaden my search to include more general databases that might contain spectral information.## An In-depth Technical Guide to this compound: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique arrangement of a bromo group, a methoxy group, and a nitrile on the picoline scaffold makes it a versatile intermediate for the introduction of various functionalities. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry and materials science. The strategic positioning of its functional groups allows for selective transformations, making it an invaluable tool for researchers engaged in the design and synthesis of novel compounds.

Nomenclature and Structural Characteristics

-

Systematic Name: 3-Bromo-6-methoxypyridine-2-carbonitrile

-

Common Name: this compound

-

CAS Number: 1186637-43-3[1]

-

Molecular Formula: C₇H₅BrN₂O[1]

-

Molecular Weight: 213.03 g/mol [1]

The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions. The nitrile group at the 2-position, the bromine atom at the 3-position, and the methoxy group at the 6-position each confer distinct reactivity to the molecule.

Structural Formula:

SMILES: COC1=NC(=C(C=C1)Br)C#N[2]

InChI Key: QDGRHOJWSDHVSS-UHFFFAOYSA-N[2]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Conditions | Store at room temperature in a dry, sealed container. For long-term storage, -20°C for 1-2 years is recommended. | [1] |

| Predicted XlogP | 1.9 | [2] |

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific applications.

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the predicted and expected spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Predicted [M+H]⁺: 212.96581 m/z[2]

-

Predicted [M+Na]⁺: 234.94775 m/z[2]

-

Predicted [M-H]⁻: 210.95125 m/z[2]

The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling constants would be indicative of their positions relative to the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents. For instance, the carbon of the nitrile group (C≡N) will appear in the characteristic downfield region (typically 115-125 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption peaks include:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C-O-C stretch (methoxy group): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Peaks above and below 3000 cm⁻¹, respectively.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available pyridine derivatives. A plausible synthetic strategy is outlined below, based on established methodologies for the synthesis of related compounds.

Proposed Synthesis Workflow

The synthesis could commence from a readily available di-substituted pyridine, such as 2,6-dibromo-3-aminopyridine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine

-

To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide.[3]

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3,6-Dibromo-2-methoxypyridine (via Sandmeyer Reaction)

-

Dissolve the 6-Bromo-2-methoxy-3-aminopyridine in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the product.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Step 3: Synthesis of this compound (Cyanation)

-

In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 3,6-Dibromo-2-methoxypyridine.

-

Add copper(I) cyanide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Potential Applications

The bromine atom at the 3-position is a key handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Reaction Scheme: Cross-Coupling Reactions

Caption: Suzuki-Miyaura coupling of this compound.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a variety of boronic acids or esters. This is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

-

Buchwald-Hartwig Amination: The bromine atom can be replaced with a nitrogen-containing group through this palladium-catalyzed reaction, providing access to a wide range of substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst can introduce an alkyne functionality.

-

Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the presence of the electron-withdrawing nitrile group can activate the ring towards nucleophilic attack, although the bromine at the 3-position is not as activated as halogens at the 2- or 4-positions.

The nitrile group can also be a site for chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only in a well-ventilated area.

-

If swallowed, call a poison center or doctor.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes.

-

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential reactivity, offering a solid foundation for researchers and scientists working with this compound. Further experimental validation of its physical properties and spectral data will undoubtedly enhance its utility in the scientific community.

References

- A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles.Heterocycles, 1993, 36(4), 769-775. (This article provides a general procedure for the synthesis of related 2-methoxypyridine-3-carbonitriles, which can be adapted for the target molecule.) [Link: Not available]

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6143-6148. (This paper describes the synthesis of 6-bromo-2-methoxy-3-aminopyridine, a potential precursor.) [Link: Not available]

-

3-Bromo-6-methylpicolinonitrile | 717843-48-6. Molbase. [Link]

-

This compound (C7H5BrN2O). PubChem. [Link]

Sources

Technical Guide: Safety & Handling of 3-Bromo-6-methoxypicolinonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Bromo-6-methoxypicolinonitrile (CAS No. 1186637-43-3). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and recommendations herein are synthesized from established chemical safety principles and data from structurally related compounds, providing a robust framework for risk mitigation in the laboratory.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative utilized in synthetic chemistry, often as a building block for more complex molecules in pharmaceutical research.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Data | Source |

| Chemical Name | This compound | - |

| Synonym | 3-bromo-6-methoxypyridine-2-carbonitrile | [2] |

| CAS Number | 1186637-43-3 | [1] |

| Molecular Formula | C₇H₅BrN₂O | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | Data not available (likely a solid) | - |

| Melting/Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Hazard Identification and Toxicological Profile

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Disclaimer: This classification is predictive and derived from related chemical structures. All handling procedures should reflect these potential hazards.

Toxicological Summary: The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The nitrile functional group (-CN) warrants caution, although its toxicity can be highly variable depending on the overall molecular structure. The brominated pyridine core suggests potential for skin, eye, and respiratory irritation, a common trait for halogenated aromatic heterocycles.[3][4] Ingestion is predicted to be harmful.[5]

Caption: Logical workflow for assessing chemical hazards when direct SDS data is unavailable.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and PPE, is essential.

3.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary defense against inhaling airborne particles.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[6]

3.2 Personal Protective Equipment (PPE) The selection of PPE is critical to prevent direct contact.

-

Eye and Face Protection: Use chemical safety glasses with side-shields conforming to EU EN166 or US NIOSH standards.[5][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Use proper removal technique to avoid contaminating skin.[5]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: If engineering controls fail or for emergency situations, use a NIOSH-approved respirator. For solid particulates, a P95 or P100 filter is appropriate. For vapors, an organic vapor cartridge may be required.[5]

3.3 Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methoxypicolinonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. 3-Bromo-6-methoxypicolinonitrile, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique solubility profile governed by its distinct structural motifs. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a variety of organic solvents. We will delve into the theoretical principles of solubility, present detailed experimental protocols for both equilibrium and high-throughput solubility determination, and offer insights into the interpretation of the resulting data. The methodologies and principles outlined herein are designed to empower researchers to make informed decisions in the selection of appropriate solvent systems for synthesis, purification, formulation, and screening of this compound and its analogues.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the adage "a drug must be in solution to be active" holds profound significance. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates.[1][2] Consequently, a thorough understanding of a compound's solubility characteristics in various solvent systems is paramount from the earliest stages of research.[3]

This compound is a substituted picolinonitrile, a class of compounds recognized for its diverse biological activities. The presence of a bromine atom, a methoxy group, and a nitrile function on a pyridine scaffold imparts a unique combination of polarity, hydrogen bonding potential, and lipophilicity. These features suggest that its solubility will be highly dependent on the chosen solvent system. This guide will provide the foundational knowledge and practical methodologies to systematically investigate the solubility of this compound, thereby facilitating its advancement through the drug development pipeline.

Physicochemical Properties and Their Anticipated Impact on Solubility

A molecule's structure is the primary determinant of its physical properties, including its solubility. The structure of this compound allows for a qualitative prediction of its solubility behavior.

-

Polarity: The pyridine ring and the nitrile group (-C≡N) introduce significant polarity to the molecule. The nitrogen atom in the pyridine ring and the nitrile group are electronegative, creating dipole moments. The methoxy group (-OCH₃) also contributes to the overall polarity.

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The oxygen atom of the methoxy group can also accept hydrogen bonds. The ability to form hydrogen bonds with protic solvents is expected to enhance solubility in such systems.[4][5]

-

Lipophilicity: The presence of the bromo group and the aromatic ring contributes to the lipophilicity of the molecule, which would favor solubility in non-polar organic solvents.

Based on these features, it is anticipated that this compound will exhibit moderate solubility in a range of organic solvents, with a preference for polar aprotic and, to some extent, polar protic solvents.

The Foundation of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[6]

-

Polar Solutes in Polar Solvents: Polar compounds, like this compound, are more likely to dissolve in polar solvents. This is due to favorable dipole-dipole interactions and, where applicable, hydrogen bonding between the solute and solvent molecules.

-

Non-polar Solutes in Non-polar Solvents: Non-polar compounds are best dissolved in non-polar solvents, driven by van der Waals forces.

To systematically evaluate the solubility of this compound, a diverse panel of solvents with varying polarities and hydrogen bonding capabilities should be selected.

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor |

| Non-Polar | |||

| Hexane | 0.1 | 1.88 | Neither |

| Toluene | 2.4 | 2.38 | Acceptor |

| Polar Aprotic | |||

| Dichloromethane (DCM) | 3.1 | 8.93 | Acceptor |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor |

| Acetone | 5.1 | 20.7 | Acceptor |

| Acetonitrile (ACN) | 5.8 | 37.5 | Acceptor |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor |

| Polar Protic | |||

| Isopropanol (IPA) | 3.9 | 19.92 | Both |

| Ethanol | 4.3 | 24.55 | Both |

| Methanol | 5.1 | 32.70 | Both |

| Water | 10.2 | 80.1 | Both |

Data compiled from various sources.[7][8][9][10]

Experimental Determination of Solubility: Protocols and Methodologies

The following sections provide detailed protocols for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and the stage of the research.

The Gold Standard: Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility method is considered the most accurate and reliable method for determining thermodynamic solubility.[11][12][13] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[12][13] The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

The solubility is reported as the measured concentration of the saturated solution, typically in mg/mL or mol/L.

-

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: A stepwise workflow for determining equilibrium solubility.

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where compound availability is limited and speed is crucial, high-throughput solubility screening methods are invaluable.[14][15][16] Laser nephelometry is one such technique that measures the light scattering caused by precipitated particles in a solution.[15]

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

-

Serial Dilution:

-

In a microtiter plate (e.g., 96-well), perform serial dilutions of the stock solution with the test solvent (e.g., aqueous buffer). This creates a concentration gradient across the plate.

-

-

Precipitation and Measurement:

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation of the compound in wells where its solubility is exceeded.

-

Measure the turbidity (light scattering) of each well using a laser nephelometer.

-

-

Data Analysis:

-

The solubility is determined as the highest concentration at which no significant light scattering (precipitation) is observed.

-

Diagram 2: High-Throughput Solubility Screening Workflow

Caption: Workflow for rapid solubility screening using nephelometry.

Data Interpretation and Application

The solubility data obtained from these experiments can be used to:

-

Select appropriate solvents for chemical reactions and purifications.

-

Guide the development of formulations for in vitro and in vivo studies. For instance, if the compound has poor aqueous solubility, formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions may be necessary.[2][17]

-

Aid in the interpretation of structure-activity relationship (SAR) studies. Changes in solubility with structural modifications can provide insights into the physicochemical properties that influence biological activity.

Conclusion

While specific quantitative solubility data for this compound is not yet publicly available, this guide provides a robust framework for its determination and interpretation. By understanding the interplay between the compound's physicochemical properties and the characteristics of various solvents, and by employing systematic experimental methodologies, researchers can effectively characterize the solubility profile of this and other novel compounds. This foundational knowledge is essential for navigating the challenges of drug discovery and development and for unlocking the full therapeutic potential of new chemical entities.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Gollapalli, D. R., et al. (2013). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 5(6), 975-982. [Link]

-

LibreTexts. Solubility and Polarity. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

-

askIITians. How do hydrogen bonds affect solubility?. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Bio-protocol. 2.2.2. Equilibrium solubility measurement. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Contract Pharma. Optimizing Drug Solubility. [Link]

-

Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

-

Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

Scribd. Dielectric Constants of Common Solvents. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. contractpharma.com [contractpharma.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 8. Solvent Physical Properties [people.chem.umass.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascendiacdmo.com [ascendiacdmo.com]

The Strategic Utility of 3-Bromo-6-methoxypicolinonitrile: A Technical Guide for Advanced Synthesis

Introduction: Identifying a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of foundational building blocks is paramount. Heterocyclic compounds, rich in chemical diversity and biological relevance, form the cornerstone of many innovative projects. Among these, 3-Bromo-6-methoxypicolinonitrile emerges as a highly versatile and strategically functionalized pyridine derivative. Its unique arrangement of a reactive bromine atom, a modifiable cyano group, and an electron-donating methoxy group on a pyridine core provides a powerful platform for complex molecular construction.

This technical guide offers an in-depth exploration of the potential applications of this compound. We will dissect its inherent reactivity, provide field-proven experimental protocols for its cornerstone reactions, and explore its utility in the synthesis of high-value compounds, particularly for professionals in pharmaceutical and materials research.

| Property | Value | Source |

| Chemical Formula | C₇H₅BrN₂O | PubChem |

| Molecular Weight | 213.03 g/mol | PubChem |

| CAS Number | 1211533-74-3 | PubChem |

| IUPAC Name | 3-bromo-6-methoxypyridine-2-carbonitrile | PubChem |

| Canonical SMILES | COC1=NC(=C(C=C1)Br)C#N | PubChem |

Core Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound lies in the distinct reactivity of its three primary functional groups. Understanding the interplay and selective addressability of these sites is key to unlocking its full potential. The pyridine ring itself provides a stable aromatic core, while the methoxy group acts as an electron-donating group, influencing the reactivity of the ring.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

-

Solvent Addition:

-

Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a starting material concentration of approximately 0.1 M.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 85-100 °C.

-

Stir the reaction mixture vigorously overnight (12-18 hours).

-

-

Monitoring and Workup:

-

After cooling to room temperature, check for the consumption of the starting bromide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

-

Future Outlook

The true potential of this compound lies in its application as a versatile building block for combinatorial chemistry and library synthesis. Its predictable reactivity in cross-coupling reactions allows for the rapid generation of diverse compound arrays for high-throughput screening. Further exploration into novel transformations of the nitrile group, including enzymatic modifications and its use as a directing group in C-H activation, will continue to expand its utility. As the demand for complex, functionalized heterocyclic molecules grows in both pharmaceutical and materials science, scaffolds like this compound will remain indispensable tools for the modern synthetic chemist.

References

-

Callum, J.; Lowary, T. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. J. Chem. Educ.2001 , 78 (7), 947. [Link]

-

Verma, R.; Kumar, V.; Kumar, V. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Biotechnol. Adv.2023 , 63, 108092. [Link]

-

Prasad, S.; Bhalla, T. C. Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Molecules2021 , 26 (19), 5949. [Link]

-

Palomo, L. L. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. [Link]

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2008 , 130 (45), 14814–14815. [Link]

-

Various Authors. Conversion of nitrile to other functional groups. ResearchGate. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Stanetty, P.; Mihovilovic, M. D. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. J. Heterocycl. Chem.1997 , 34 (6), 1775-1779. [Link]

-

Thermo Fisher Scientific Chemicals. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube, 2021. [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Rivera, G.; et al. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules2021 , 26 (22), 7013. [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Lei, F.; et al. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate, 2013. [Link]

- Google Patents. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound.

-

Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J. Med. Chem.2010 , 53 (22), 7902–7917. [Link]

-

Amer, A. H.; et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Adv.2022 , 12, 29019-29035. [Link]

3-Bromo-6-methoxypicolinonitrile: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic use of functionalized heterocyclic compounds is paramount to innovation. Among these, 3-Bromo-6-methoxypicolinonitrile has emerged as a particularly valuable scaffold. Its unique electronic and steric properties, conferred by the specific arrangement of its bromo, methoxy, and nitrile substituents on the pyridine core, offer a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its applications, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Molecular Profile

A precise understanding of a compound's molecular characteristics is the foundation of its application in research and synthesis. The key identifiers for this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C7H5BrN2O[1][2] |

| Molecular Weight | 213.03 g/mol [1] |

| IUPAC Name | 3-bromo-6-methoxypyridine-2-carbonitrile[2] |

| CAS Number | 1186637-43-3[1] |

Physicochemical Characteristics

Beyond its core molecular identity, the physical and chemical properties of this compound dictate its handling, storage, and reactivity.

| Property | Description |

| Appearance | A white to off-white solid. |

| Solubility | Readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Should be stored at -20°C for long-term stability, with short-term storage at -4°C being acceptable for 1-2 weeks.[1] |

Synthetic Pathways and Methodologies